Santalol

Antifungal Eumycetoma In Vivo Efficacy

Santalol (CAS 11031-45-1) is a sesquiterpene alcohol occurring as a mixture of α- and β-isomers, with the molecular formula C₁₅H₂₄O and a molar mass of approximately 220.35 g/mol. It is the principal odor-active constituent of sandalwood essential oil, characterized by its bicyclic sesquiterpene structure.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 11031-45-1
Cat. No. B192323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSantalol
CAS11031-45-1
Synonymssantalol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C2CCC(C2)C1=C)C)CO
InChIInChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1
InChIKeyOJYKYCDSGQGTRJ-PIDYCISJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils;  poorly soluble in propylene glycol and glycerin.
Miscible at room temperature (in ethanol)

Santalol (CAS 11031-45-1): Technical Specifications and Isomer Composition for Research Procurement


Santalol (CAS 11031-45-1) is a sesquiterpene alcohol occurring as a mixture of α- and β-isomers, with the molecular formula C₁₅H₂₄O and a molar mass of approximately 220.35 g/mol . It is the principal odor-active constituent of sandalwood essential oil, characterized by its bicyclic sesquiterpene structure . Commercially available research-grade Santalol is typically supplied as a mixture with defined isomer ratios, commonly specified as α-Santalol ≥90% and β-Santalol ≥6% . This defined isomer composition is critical for reproducibility in experimental systems, as the two isomers exhibit distinct and sometimes divergent biological activities . The compound is soluble in organic solvents such as alcohol but insoluble in water and glycerin, with a density of approximately 0.968 g/mL at 25 °C and a boiling point of 101–103 °C at 0.1 mmHg .

Why Santalol (CAS 11031-45-1) Cannot Be Substituted with Unspecified Sandalwood Oil or Single Isomers


The biological activity and analytical reproducibility of Santalol are intrinsically tied to its specific isomeric composition and purity profile. Crude sandalwood essential oil exhibits substantial batch-to-batch variation in α- and β-santalol content, with reported α-santalol levels ranging from 32% to 78% and β-santalol from 5% to 38%, rendering it unsuitable for quantitative studies requiring defined exposure concentrations [1][2]. Furthermore, the α- and β-isomers demonstrate functionally distinct and sometimes opposing activities: (Z)-α-santalol exhibits superior antifungal efficacy in vivo compared to (Z)-β-santalol [3], while β-santalol acts as a strong agonist of the human olfactory receptor hOR1G1, a property not shared by α-santalol [4]. Therefore, substituting a defined Santalol analytical standard with an uncharacterized natural oil or a single isomer will compromise data reproducibility and may yield functionally contradictory outcomes in receptor-binding or bioactivity assays.

Quantitative Differentiation of Santalol (CAS 11031-45-1) Against Comparators: Head-to-Head Evidence


In Vivo Antifungal Efficacy: (Z)-α-Santalol Extends Host Survival vs. β-Isomer and Standard-of-Care Antifungal

In a Galleria mellonella larval infection model challenged with Madurella mycetomatis, (Z)-α-santalol treatment significantly extended median survival compared to both the (Z)-β-isomer and the clinical antifungal drug itraconazole. The study directly compared isolated (Z)-α-santalol, (Z)-β-santalol, crude sandalwood essential oil, and itraconazole under identical experimental conditions [1][2].

Antifungal Eumycetoma In Vivo Efficacy Galleria mellonella

Cannabinoid CB2 Receptor Binding Affinity: α-Santalol and β-Santalol vs. Synthetic Derivatives

Bioassay-guided fractionation identified α-santalol and β-santalol as novel CB2 receptor ligands with distinct binding affinities. A subsequent medicinal chemistry effort synthesized α-santalol derivatives to improve potency. The parent compounds and the optimized derivative 4e were directly compared in the same competitive binding assay .

Cannabinoid Receptor CB2 Agonist Natural Product Ki Value

Olfactory Receptor Selectivity: β-Santalol is a Strong hOR1G1 Agonist; α-Santalol is Inactive

Functional testing of human olfactory receptor hOR1G1 revealed a stark functional divergence between the two Santalol isomers. Using cellular biology and functional assays, the study directly compared the agonist activity of β-santalol, α-santalol, and other sandalwood-related odorants on the same receptor [1].

Olfactory Receptor hOR1G1 GPCR Fragrance

Anticancer Activity: α-Santalol IC50 Values in Liver Cancer Cells and Enhancement via E2F1 Pathway Modulation

In liver cancer cell lines, α-santalol exhibited concentration-dependent inhibition of viability. The study further demonstrated that genetic modulation of the E2F1/HMGB2 pathway significantly altered the compound's potency, providing a comparative framework for evaluating its efficacy under different molecular contexts .

Liver Cancer IC50 E2F1 HMGB2

Compositional Standardization: Defined Santalol Mixture vs. Variable Natural Sandalwood Oils

GC-MS analysis of commercial sandalwood oils reveals extreme variability in santalol content, with α-santalol ranging from 32% to 78% and total santalols often failing to meet the historical 90% ISO benchmark [1][2]. In contrast, a defined Santalol analytical standard (e.g., α-Santalol ≥90%, β-Santalol ≥6%) provides a consistent and quantifiable reference material for analytical method development and biological assays .

Quality Control GC-MS ISO Standard Analytical Reference

Ester Derivatives: Enhanced Lipophilicity and Reduced Irritation for Topical Formulation

Patent literature describes ester derivatives of santalol designed to improve pharmaceutical formulation properties. These derivatives, which can revert to the active parent santalol upon enzymatic or chemical hydrolysis, exhibit higher lipophilicity, greater lipid solubility, and reduced dermal irritation compared to the unmodified parent compound [1].

Drug Delivery Prodrug Topical Lipophilicity

Recommended Research and Industrial Applications for Santalol (CAS 11031-45-1) Based on Differential Evidence


Neglected Tropical Disease Drug Discovery: In Vivo Antifungal Lead Optimization

Based on the superior in vivo efficacy of (Z)-α-santalol against Madurella mycetomatis in the Galleria mellonella larval model—where it extended survival while (Z)-β-santalol and itraconazole did not—Santalol with a defined, high α-isomer content (e.g., ≥90% α-Santalol) is the appropriate starting material for lead optimization campaigns targeting eumycetoma and related fungal infections .

Cannabinoid CB2 Receptor Pharmacology: Baseline Reference and Derivative Synthesis

The characterized CB2 receptor binding affinities of α-santalol (Ki = 10.49 μM) and β-santalol (Ki = 8.19 μM) establish these natural sesquiterpenes as reference chemotypes for structure-activity relationship (SAR) studies . Researchers synthesizing CB2 ligands should use a defined Santalol mixture or purified isomers as starting materials or analytical standards to benchmark new derivatives against these known Ki values.

Olfactory Receptor Deorphanization and Fragrance Mechanism Studies

The isomer-specific agonism of hOR1G1—where β-santalol is a strong agonist but α-santalol is inactive—necessitates the use of purified β-santalol or a Santalol standard with certified β-isomer content for functional assays aimed at characterizing this receptor's signaling properties . Uncharacterized sandalwood oils are unsuitable due to variable and unknown β-isomer levels.

Analytical Method Development and Quality Control of Sandalwood Products

For GC-MS or HPLC method development intended to quantify α- and β-santalol in natural products, a certified Santalol analytical standard with a defined isomer ratio (e.g., α-Santalol ≥90%, β-Santalol ≥6%) is essential for accurate calibration and validation [3]. Natural sandalwood oils, which exhibit α-santalol content ranging from 32% to 78%, cannot serve as reliable quantitative reference materials [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Santalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.